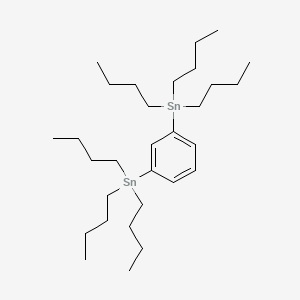

1,3-Bis(tributylstannyl)benzene

描述

Evolution of Aryltin Reagents in Organic Synthesis

The journey of organotin compounds in synthetic chemistry began with early explorations of their fundamental properties and reactions. lupinepublishers.com A pivotal moment in the evolution of aryltin reagents was the development of palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. wikipedia.orgsigmaaldrich.com This reaction, which couples an organotin compound with an organic halide or pseudohalide, proved to be a highly effective and versatile method for forming carbon-carbon bonds. wikipedia.orgmsu.edu

Aryltin reagents, which feature an aryl group directly bonded to a tin atom, became central to the Stille coupling due to several advantageous characteristics. wikipedia.orgnumberanalytics.com They are generally stable to air and moisture, making them easier to handle compared to other highly reactive organometallic reagents. wikipedia.org Furthermore, their reactivity can be tuned, and many are commercially available or can be synthesized with relative ease. wikipedia.org The development of various synthetic methods, including the reaction of Grignard reagents with tin halides and sonochemical Barbier-type reactions, has made a wide array of aryltin reagents accessible. wikipedia.orgresearchgate.net

Initially, simple aryltin compounds were used to introduce single aryl groups. However, as synthetic targets became more complex, the need for more sophisticated building blocks grew. This led to the development of di- and poly-functionalized aryltin reagents, which allow for the introduction of multiple aryl fragments or the construction of macrocyclic and polymeric structures through iterative or multiple coupling reactions.

Contextualization of 1,3-Bis(tributylstannyl)benzene within Contemporary Synthetic Methodologies

This compound is a prime example of a densely functionalized arene that holds significant value in modern organic synthesis. As a liquid with a density of 1.148 g/mL at 25 °C, its physical properties are well-defined. sigmaaldrich.com Its structure, featuring two tributylstannyl groups positioned at the 1 and 3 positions of a benzene (B151609) ring, makes it a powerful bifunctional building block.

The primary application of this compound is in palladium-catalyzed Stille cross-coupling reactions. wikipedia.orgsigmaaldrich.com The presence of two reactive stannane (B1208499) sites allows for sequential or double coupling events. This enables chemists to construct complex molecules that would be challenging to assemble using monofunctional reagents. For instance, it serves as a reactant for the preparation of covalent analogs of DNA base pairs and triplets, highlighting its utility in creating sophisticated biomimetic structures. sigmaaldrich.com

The synthesis of such bis-stannylated arenes can be achieved through methods like the sonochemical Barbier reaction of the corresponding dibromobenzene with bis(tri-n-butyltin) oxide. researchgate.net This provides an efficient route to these valuable synthetic intermediates. researchgate.net The strategic 1,3-substitution pattern allows for the creation of meta-linked aromatic systems, which are common motifs in various functional materials and complex organic molecules. Its ability to react with various organic electrophiles, such as aryl iodides, in a controlled manner makes it an indispensable tool for the precise construction of elaborate molecular frameworks. researchgate.net

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 24344-61-4 |

| Molecular Formula | C₃₀H₅₈Sn₂ |

| Molecular Weight | 656.20 g/mol |

| Form | Liquid |

| Density | 1.148 g/mL at 25 °C |

| Refractive Index | n20/D 1.520 |

This data is compiled from available chemical supplier information. sigmaaldrich.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,3-dibromobenzene (B47543) |

| 9-benzyl-6-chloropurine |

| aryl iodides |

| bis(tri-n-butyltin) oxide |

| diethyltin diiodide |

属性

IUPAC Name |

tributyl-(3-tributylstannylphenyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4.6C4H9.2Sn/c1-2-4-6-5-3-1;6*1-3-4-2;;/h1-3,6H;6*1,3-4H2,2H3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASPLJNIVVPATHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC(=CC=C1)[Sn](CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H58Sn2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80559687 | |

| Record name | (1,3-Phenylene)bis(tributylstannane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

656.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24344-61-4 | |

| Record name | (1,3-Phenylene)bis(tributylstannane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 24344-61-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,3 Bis Tributylstannyl Benzene

Classical Organometallic Routes

Traditional organometallic chemistry provides robust and well-established methods for the formation of carbon-tin bonds, which are fundamental to the synthesis of 1,3-Bis(tributylstannyl)benzene.

Lithium-Halogen Exchange and Subsequent Stannylation

A cornerstone of organometallic synthesis, the lithium-halogen exchange reaction is a primary method for preparing this compound. harvard.eduprinceton.edu This process typically begins with a dihalogenated benzene (B151609), most commonly 1,3-dibromobenzene (B47543). youtube.com

The reaction is initiated by treating 1,3-dibromobenzene with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures, often in an inert solvent like diethyl ether or tetrahydrofuran (B95107) (THF). orgsyn.orgresearchgate.net This step facilitates a lithium-halogen exchange, where a bromine atom is replaced by a lithium atom, generating a highly reactive aryllithium intermediate. The rate of this exchange is notably rapid, even at cryogenic temperatures. harvard.edu

Following the formation of the aryllithium species, an electrophilic tin reagent, typically tributyltin chloride, is introduced. orgsyn.org The nucleophilic carbon of the aryllithium attacks the electrophilic tin atom, displacing a chloride ion and forming the desired carbon-tin bond. To achieve the bis-stannylated product, this process is repeated, replacing the second bromine atom.

The general reaction can be summarized as follows:

C₆H₄Br₂ + 2 BuLi → C₆H₄Li₂ + 2 BuBr C₆H₄Li₂ + 2 Bu₃SnCl → C₆H₄(SnBu₃)₂ + 2 LiCl

It is crucial to control the stoichiometry and reaction conditions to favor the formation of the desired this compound over mono-stannylated or other side products. The choice of solvent and temperature can significantly influence the outcome, as can the specific organolithium reagent used. researchgate.net

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) offers a powerful and regioselective alternative for the synthesis of polysubstituted arenes, including those with tin functionalities. wikipedia.orgbaranlab.orgchem-station.com This strategy relies on the presence of a directing metalation group (DMG) on the aromatic ring. organic-chemistry.org The DMG, typically a Lewis basic functional group, coordinates to an organolithium reagent, directing the deprotonation to the adjacent ortho position. baranlab.orgchem-station.comuwindsor.ca

While not the most direct route to this compound from an unsubstituted benzene ring, DoM principles can be applied to appropriately substituted precursors. For instance, a substrate with two directing groups in a 1,3-relationship can guide lithiation to the 2-position between them. baranlab.org Subsequent quenching with an electrophile like tributyltin chloride would then install the first stannyl (B1234572) group. A second, strategically positioned directing group could then facilitate a second ortho-metalation and stannylation to yield the 1,3-disubstituted product.

The effectiveness of a DMG is ranked, with groups like amides and sulfonamides being particularly strong directors. organic-chemistry.org The choice of the organolithium base and additives like tetramethylethylenediamine (TMEDA) can further enhance the efficiency and selectivity of the metalation step. baranlab.org

Radical-Mediated Synthetic Pathways

In addition to ionic organometallic routes, radical reactions provide alternative pathways for the synthesis of organotin compounds.

Photostimulated SRN1 Reactions

The photostimulated aromatic radical-nucleophilic substitution (SRN1) reaction offers a unique approach to forming aryl-tin bonds. chim.it This chain reaction is initiated by the photo-induced transfer of an electron to the aromatic substrate, typically an aryl halide. chim.it This generates a radical anion, which then fragments to produce an aryl radical and a halide ion. chim.it

This aryl radical can then react with a nucleophile, in this case, a tributyltin anion (Bu₃Sn⁻), to form a new radical anion. This species then transfers an electron to another molecule of the starting aryl halide, propagating the chain and yielding the final stannylated product. chim.it

While there are numerous examples of SRN1 reactions with trimethyltin (B158744) anions, reports using tri-n-butyltin anions are less common. conicet.gov.ar However, the synthesis of 1,3-bis(trimethylstannyl)benzene has been successfully achieved via a photostimulated reaction, demonstrating the viability of this methodology for creating bis-stannylated arenes. inflibnet.ac.in

Sonochemical Barbier-like Reaction Approaches

The Barbier reaction, a one-pot synthesis that generates an organometallic reagent in the presence of the electrophile, can be adapted for the synthesis of organotin compounds. nih.gov The use of ultrasound (sonochemistry) can significantly enhance the efficiency of these reactions by activating the metal surface. researchgate.net

In a sonochemical Barbier-like approach to this compound, an aryl dihalide, such as 1,3-dibromobenzene, is reacted with a tin electrophile like bis(tributyltin)oxide (B142050) or tributyltin chloride in the presence of magnesium powder. conicet.gov.arresearchgate.net The ultrasound promotes the formation of a stannylmagnesium intermediate, which then reacts with the aryl halide. researchgate.net

Studies have shown that this method can produce bis(tri-n-butylstannylated)benzenes in good yields. conicet.gov.ar However, the reaction conditions, particularly the stoichiometry of the reactants, must be carefully controlled to minimize the formation of mono-substituted and reduction byproducts. conicet.gov.ar

Emerging and Advanced Synthetic Strategies for Bis- and Poly-stannyl Arenes

The field of synthetic chemistry is continually evolving, with new methods being developed to create complex molecules with greater efficiency and precision. The synthesis of bis- and poly-stannyl arenes is no exception, with several emerging strategies showing promise.

One area of advancement is the development of novel catalytic systems for C-H bond functionalization. These methods offer the potential to directly install stannyl groups onto an aromatic ring without the need for pre-functionalized starting materials like aryl halides. While still a developing area, these approaches could provide more atom-economical and environmentally friendly routes to compounds like this compound.

Furthermore, advancements in cross-coupling methodologies, such as the Stille reaction, which utilizes organotin compounds, continue to drive the development of new synthetic routes to the necessary stannane (B1208499) precursors. sigmaaldrich.com The modular synthesis of polysubstituted arenes through strategies like the Catellani reaction also presents opportunities for creating complex stannylated aromatics. nih.gov As these and other novel synthetic methods mature, they will undoubtedly expand the toolkit available for the preparation of this compound and other valuable poly-stannylated arenes. researchgate.net

Reactivity Profiles and Mechanistic Investigations

Transmetalation Processes Involving 1,3-Bis(tributylstannyl)benzene

Transmetalation is a fundamental step in many cross-coupling reactions where an organic group is transferred from one metal to another. For this compound, this is most prominently observed in the Stille cross-coupling reaction. wikipedia.orgsigmaaldrich.com This palladium-catalyzed reaction is a powerful method for creating carbon-carbon bonds by coupling the organostannane with an organic halide or pseudohalide. wikipedia.org

The catalytic cycle of the Stille reaction involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with an organic halide (R¹-X) to form a Pd(II) complex. wikipedia.org

Transmetalation: The organostannane, in this case, this compound, transfers one of its aryl groups to the palladium(II) complex, displacing the halide and forming a new organopalladium intermediate. The tributyltin halide is released as a byproduct. wikipedia.org This step can proceed through various mechanisms, with an associative pathway being common, where the organostannane coordinates to the palladium center before the ligand exchange occurs. wikipedia.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the final product (R¹-R²), regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle. wikipedia.org

Given its two tributylstannyl groups, this compound can participate in sequential or double Stille couplings, making it a valuable building block for the synthesis of more complex molecules, such as macrocycles or polymers. sigmaaldrich.commdpi.com For instance, it can serve as a reactant for preparing covalent analogs of DNA base pairs. sigmaaldrich.com The reaction allows for the introduction of a 1,3-disubstituted benzene (B151609) ring into a target structure.

Table 1: Key Steps in the Stille Reaction Mechanism

| Step | Description | Reactants | Products |

|---|---|---|---|

| Oxidative Addition | An organic halide adds to the Pd(0) catalyst. | R¹-X, Pd(0) catalyst | [R¹-Pd(II)-X] complex |

| Transmetalation | The organic group from the organostannane is transferred to the Pd(II) complex. | [R¹-Pd(II)-X], this compound | [R¹-Pd(II)-R²], X-Sn(Bu)₃ |

| Reductive Elimination | The coupled organic groups are eliminated, regenerating the catalyst. | [R¹-Pd(II)-R²] | R¹-R², Pd(0) catalyst |

Cleavage and Functionalization of Carbon-Tin Bonds

The carbon-tin bonds in this compound are susceptible to cleavage by various electrophilic reagents. researchgate.netuq.edu.au This reactivity provides a direct route to the functionalization of the benzene ring at the 1 and 3 positions.

Strong acids and halogens are effective reagents for cleaving C-Sn bonds. nih.gov Studies on related tetraaryl-tin compounds have shown that reagents like iodine monochloride can cleave two aryl-tin bonds. researchgate.net In compounds containing both alkyl and aryl groups attached to tin, the Sn-Ar bond is preferentially cleaved over Sn-alkyl bonds. researchgate.net For example, the reaction of this compound with an electrophile like iodine would be expected to replace one or both of the tributylstannyl groups with iodine atoms, yielding 1-iodo-3-(tributylstannyl)benzene or 1,3-diiodobenzene.

This selective cleavage is a key method for functionalization, transforming the relatively inert C-H bonds of benzene (via the organostannane intermediate) into more reactive C-X (where X is a halogen) or other bonds. This process is distinct from the transmetalation seen in Stille coupling but similarly relies on the polarity and reactivity of the C-Sn bond.

Table 2: Examples of C-Sn Bond Cleavage Reactions

| Reagent | Product Type | Comments |

|---|---|---|

| Halogens (e.g., I₂, Br₂) | Aryl Halides | The Sn-Ar bond is cleaved, replacing the stannyl (B1234572) group with a halogen. researchgate.netacs.org |

| Mineral Acids (e.g., HCl) | Protiode-stannylation | The stannyl group is replaced by a hydrogen atom. |

Functionalization is not limited to cleavage. As detailed in the transmetalation section, the most significant functionalization method is the Stille reaction, which replaces the tributyltin moiety with a wide variety of organic groups, effectively "functionalizing" the original benzene core. wikipedia.orgsigmaaldrich.com

Stereochemical Considerations in Reactions of Related Organostannanes

While this compound itself is achiral, understanding the stereochemical outcomes of reactions involving organostannanes is crucial for their application in asymmetric synthesis. Studies on chiral organostannanes provide insight into the mechanisms of these reactions. researchgate.netacs.org

Electrophilic substitution at a carbon-tin bond can proceed with either retention or inversion of configuration at the carbon atom, depending on the electrophile, the structure of the organostannane, and the reaction conditions. For example, the bromine cleavage of certain organotin compounds has been a subject of detailed mechanistic and stereochemical investigation. acs.org

In reactions of some cyclic organostannanes, such as indenyl-organotin compounds, the electrophilic attack often occurs anti to the leaving trimethylstannyl group, proceeding through an SE2' mechanism with a transfer of the reaction center. researchgate.net This results in a specific stereochemical outcome. The stereochemistry of these reactions is a powerful tool for elucidating reaction mechanisms. researchgate.netacs.org While these specific examples involve different organostannanes, the principles of how the electrophile approaches and the C-Sn bond breaks are broadly applicable to the field, including the reactions of this compound.

Applications in Catalytic Carbon Carbon Bond Formation

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of C-C bonds with high efficiency and selectivity. nih.govsigmaaldrich.com 1,3-Bis(tributylstannyl)benzene serves as an important building block in these transformations, primarily through the Stille reaction.

The Stille reaction involves the coupling of an organotin compound (like this compound) with an organohalide or pseudohalide, catalyzed by a palladium complex. nih.gov This reaction is known for its tolerance of a wide variety of functional groups and its effectiveness in creating C(sp²)-C(sp²) bonds. The use of bulky, electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), has been shown to facilitate these couplings, even with challenging substrates like aryl chlorides, under mild conditions. nih.gov

The bifunctional nature of this compound makes it an ideal monomer for synthesizing oligomers and polymers through repetitive Stille cross-coupling reactions. By reacting it with dihaloaromatic compounds, researchers can construct extended π-conjugated systems. These materials are of significant interest in materials science for their potential applications in organic electronics. The step-growth polymerization proceeds by sequentially coupling the two stannyl (B1234572) groups with the halides of the co-monomer.

Example Polymerization Reaction:

Monomer A: this compound

Monomer B: Dihaloarene (e.g., 1,4-diiodobenzene)

Catalyst: Pd(PPh₃)₄

Product: Poly(m-phenylene-co-p-phenylene)

This strategy allows for precise control over the polymer backbone structure, influencing the resulting material's electronic and photophysical properties.

This compound is a valuable reagent for the programmed synthesis of complex, multi-substituted aromatic compounds. nih.govnih.govbeilstein-journals.org It can be used in a double Stille coupling with two equivalents of an aryl halide or in a stepwise manner with two different aryl halides to create unsymmetrical products. This approach provides access to 1,3-disubstituted benzene (B151609) derivatives, which are common structural motifs in pharmaceuticals, natural products, and functional materials. nih.gov For instance, it has been employed as a reactant in the preparation of covalent analogs of DNA base pairs through Stille cross-coupling with 9-benzyl-6-chloropurine. sigmaaldrich.com

| Reactant A | Reactant B | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| This compound | 9-benzyl-6-chloropurine | Pd(PPh₃)₄ | Covalent DNA base pair analog | sigmaaldrich.com |

| This compound | Aryl Halide (Ar-X) | Pd/P(t-Bu)₃ | 1,3-Diarylbenzene | nih.gov |

The distinct reactivity of different organometallic groups or leaving groups allows for highly selective syntheses. While this compound possesses two identical reactive sites, regioselectivity can be achieved in substrates containing multiple, differentiated leaving groups (e.g., I, Br, Cl, OTf). Palladium catalysts can selectively activate the more reactive C-X bond (typically C-I > C-OTf > C-Br > C-Cl), allowing for a directed coupling with one of the tributylstannyl groups on the benzene ring. nih.gov

Chemoselectivity can be controlled by carefully selecting the palladium catalyst and reaction conditions. For instance, in a molecule containing both a stannane (B1208499) and a boronic ester, the Stille coupling can often be performed selectively over the Suzuki coupling (or vice versa) by choosing appropriate catalytic systems, enabling the synthesis of complex molecules in a controlled, stepwise manner. researchgate.net

Sequential and iterative palladium-catalyzed cross-coupling reactions are powerful strategies for assembling complex oligoarenes. nih.gov Starting with a substrate bearing multiple different leaving groups, one can perform a series of distinct coupling reactions. For example, a molecule with an iodo and a bromo substituent can first undergo a Stille coupling at the more reactive C-I bond with this compound, followed by a second coupling reaction (e.g., Suzuki, Sonogashira) at the C-Br bond.

Tandem reactions, where multiple bond-forming events occur in a single pot, also leverage reagents like this compound. These processes can rapidly build molecular complexity from simple starting materials, offering an efficient alternative to traditional multi-step syntheses. beilstein-journals.org

Stille Cross-Coupling Reactions for C-C Bond Formation

Formation of Macrocyclic and Oligomeric Architectures

Beyond linear polymers, this compound is instrumental in the synthesis of macrocycles and complex oligomeric structures. The meta-substitution pattern of the stannyl groups provides a ~120° angle, which is ideal for creating curved or cyclic molecules.

In one notable example, a Stille-type macrocyclization is used as a key step. By reacting this compound with a di-iodinated aromatic partner under high-dilution conditions, macrocyclic products can be formed. These architectures are explored for their unique host-guest properties and as precursors to more complex, three-dimensional structures like "Geländer" (banister-type) oligomers. nih.gov The synthesis of these molecules often relies on a sequence of cross-coupling reactions to build linear precursors, which are then cyclized in a final, intramolecular double Stille coupling step. nih.gov

| Architecture Type | Synthetic Strategy | Key Intermediate | Reference |

|---|---|---|---|

| Macrocycle | Intramolecular double Stille coupling | Linear di-iodo-oligoarene | nih.gov |

| Poly(m-phenylene) derivative | Step-growth Stille polymerization | This compound and a dihaloarene | - |

| 1,3-Diarylbenzene | Double Stille coupling | This compound and an aryl halide | nih.gov |

Utilization As a Precursor for Advanced Molecular Systems

Synthesis of Functionalized Polymeric Materials

The two tributylstannyl groups of 1,3-bis(tributylstannyl)benzene allow it to act as a monomer in various polymerization reactions, leading to the formation of functionalized materials with unique structural and electronic properties.

This compound is a key monomer in the synthesis of conjugated polymers via Stille polycondensation. wiley-vch.de This reaction involves the palladium-catalyzed coupling of an organostannane with an organic halide or triflate. In this context, this compound acts as the difunctional organotin component, which can be polymerized with a suitable di-electrophilic comonomer, such as a dihaloarene or dihaloheterocycle.

The general process for this polymerization can be described as follows:

Monomers: this compound and a dihalogenated aromatic compound (e.g., 2,7-dibromo-9,9-dioctylfluorene).

Catalyst: A palladium(0) complex, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is typically used. rsc.org

Reaction: The monomers are reacted in an inert solvent, such as toluene (B28343) or dioxane, under heat. The palladium catalyst facilitates the iterative cross-coupling of the stannyl (B1234572) and halide functional groups, leading to the growth of the polymer chain.

The incorporation of the 1,3-benzene unit results in a non-linear, kinked polymer backbone. This structural feature disrupts the planarity and extended conjugation compared to polymers made from its 1,4-isomer, which can be advantageous for tuning solubility and controlling intermolecular aggregation in the solid state.

Table 1: Representative Stille Polycondensation for Conjugated Polymers

| Organostannane Monomer | Dihaloarene Comonomer | Catalyst | Resulting Polymer Structure |

|---|---|---|---|

| This compound | 2,7-Dibromo-9,9-dioctylfluorene | Pd(PPh₃)₄ | Alternating copolymer with meta-phenylene and fluorene (B118485) units |

Star-shaped molecules are a class of dendritic structures composed of a central core from which multiple arms radiate. rsc.org this compound is an ideal component for constructing the arms of these molecules. While not a core itself, it can be coupled to a multifunctional core to generate these architectures. For instance, a Stille or Suzuki cross-coupling reaction between a central core molecule, such as 1,3,5-tribromobenzene (B165230) or 2,4,6-trichloro-1,3,5-triazine, and an excess of a monomer terminating in a single tributylstannyl group can build the arms. rsc.orgresearchgate.net

Dendrimers are perfectly branched, monodisperse macromolecules synthesized in a stepwise, generational manner. nsf.govresearchgate.net The meta-substitution pattern of this compound makes it a suitable building block for creating 1→2 or 1→3 branching points in dendritic structures.

A common divergent synthetic strategy involves:

Core Reaction: A core molecule is reacted with this compound.

Functionalization: The terminal groups of the first "generation" are then modified to allow for another layer of branching.

Derivatives for Heterocyclic Chemistry

The tributylstannyl groups on this compound can be chemically transformed or used to facilitate the formation of various heterocyclic systems.

Tetrazoles are important heterocyclic compounds often used as bioisosteres for carboxylic acids in medicinal chemistry. beilstein-journals.orgnih.gov The synthesis of 5-substituted tetrazoles can be achieved through the [3+2] cycloaddition reaction between a nitrile and an azide (B81097).

This compound can be a precursor to ditetrazole derivatives. The synthesis begins with 1,3-dicyanobenzene, which can undergo a cycloaddition reaction with an azide source, such as tributyltin azide (Bu₃SnN₃). This reaction yields 1,3-bis[2-(tributylstannyl)-2H-tetrazol-5-yl]benzene. The tributylstannyl group on the tetrazole ring can then be easily cleaved or replaced to generate further functionalized derivatives. nih.gov

This stannylated tetrazole intermediate is a versatile platform. For example, it can react with various alkyl halides, leading to N-alkylation of the tetrazole rings.

Table 2: Synthesis of a Stannylated Ditetrazole Intermediate

| Starting Material | Reagent | Product |

|---|

Annulation refers to the formation of a new ring onto an existing molecule. The difunctional nature of this compound makes it a candidate for constructing macrocycles through intramolecular ring-closure reactions. A plausible strategy involves a double Stille coupling to form a long, flexible chain that can then be cyclized.

A hypothetical synthetic route could be:

Chain Formation: this compound is reacted with two equivalents of a molecule containing both a halide (for Stille coupling) and a different functional group (e.g., a terminal alkyne).

Ring Closure: The resulting long-chain intermediate, now terminated with two alkyne groups, could undergo an intramolecular cyclization, such as an oxidative acetylene (B1199291) coupling, to form a large macrocycle. nih.gov

This strategy leverages the 1,3-substitution pattern to create a pre-organized, bent precursor, which can facilitate the final ring-closing step to produce complex, shape-persistent macrocycles.

Construction of Precisely Defined Molecular Scaffolds

The construction of intricate molecular frameworks with specific three-dimensional arrangements is a cornerstone of modern synthetic chemistry. This compound serves as an ideal starting point for such endeavors due to its predictable reactivity and the defined spatial relationship between its two reactive sites. The Stille coupling reaction, a powerful tool for forging new carbon-carbon bonds, is the primary transformation employed with this precursor. organic-chemistry.orgwikipedia.org By carefully selecting the coupling partners, chemists can introduce a wide array of functional groups and structural motifs onto the benzene (B151609) core, leading to the generation of sophisticated and precisely engineered molecular scaffolds.

Synthesis of Cyclopropane (B1198618) Derivatives

While not a direct precursor to cyclopropane rings, this compound is instrumental in the synthesis of intermediates that can be subsequently converted into molecules containing cyclopropane moieties. A key strategy involves a two-step process: a double Stille coupling followed by a cyclopropanation reaction.

First, this compound can undergo a palladium-catalyzed Stille coupling with a suitable vinyl halide, such as vinyl bromide or vinyl iodide, to afford 1,3-divinylbenzene (B87150). wikipedia.org This reaction effectively replaces the two tributylstannyl groups with vinyl groups, creating a di-alkene with a defined meta-relationship on the benzene ring.

Reaction Scheme: Synthesis of 1,3-Divinylbenzene via Stille Coupling

| Reactant 1 | Reactant 2 | Catalyst | Product | Byproduct |

| This compound | Vinyl halide (e.g., Vinyl bromide) | Pd(PPh₃)₄ | 1,3-Divinylbenzene | Tributyltin halide |

Once 1,3-divinylbenzene is synthesized, the two vinyl groups are available for cyclopropanation. A widely used and effective method for this transformation is the Simmons-Smith reaction. thermofisher.comwikipedia.org This reaction typically employs a carbenoid, generated from diiodomethane (B129776) and a zinc-copper couple (Zn-Cu), to add a methylene (B1212753) group across the double bonds of the vinyl groups, thereby forming the cyclopropane rings. thermofisher.comtcichemicals.com The reaction is known for its stereospecificity, meaning the stereochemistry of the alkene is retained in the cyclopropane product. wikipedia.org

Reaction Scheme: Simmons-Smith Cyclopropanation of 1,3-Divinylbenzene

| Reactant | Reagents | Product |

| 1,3-Divinylbenzene | CH₂I₂, Zn-Cu | 1,3-Bis(cyclopropyl)benzene |

This two-step approach, initiated by the Stille coupling of this compound, provides a reliable route to 1,3-bis(cyclopropyl)benzene, a precisely defined molecular scaffold where two cyclopropane rings are held in a specific spatial orientation by the central benzene ring. This scaffold can be a key component in the synthesis of more complex molecules for materials science and medicinal chemistry.

Preparation of Covalent Analogs of Biomolecular Components

The precise geometry and reactivity of this compound make it an excellent precursor for the synthesis of molecules that mimic the structure of biological components, particularly nucleic acid base pairs. sigmaaldrich.com The Stille cross-coupling reaction is again the key transformation, allowing for the covalent linking of nucleobase analogs to the central benzene scaffold. sigmaaldrich.comsigmaaldrich.com

A notable application is the preparation of covalent analogs of DNA base pairs and triplets. sigmaaldrich.comsigmaaldrich.com In this context, this compound acts as a molecular scaffold to hold two synthetic nucleobases at a distance and orientation that mimics their arrangement in the DNA double helix. For instance, it can be reacted with a halogenated purine (B94841) derivative, such as 9-benzyl-6-chloropurine, in a double Stille coupling reaction. sigmaaldrich.com

Reaction Scheme: Synthesis of a Covalent DNA Base Pair Analog

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | 9-Benzyl-6-chloropurine | Pd(PPh₃)₄ | 1,3-Bis(9-benzyl-9H-purin-6-yl)benzene |

This synthetic strategy results in a rigid molecule where two purine analogs are covalently tethered to the benzene ring. This type of molecular construct is invaluable for studying the forces and geometries involved in DNA recognition and binding. By replacing the hydrogen bonds of a natural base pair with covalent bonds, researchers can create stable systems to probe the intricacies of DNA structure and its interactions with proteins and other molecules. These covalent analogs serve as important tools in the fields of molecular biology and drug design. wikipedia.orgnih.gov

Computational and Theoretical Studies on Bis Tributylstannyl Benzenes

Electronic Structure and Bonding Analysis

The electronic structure and nature of the chemical bonds in 1,3-bis(tributylstannyl)benzene are central to its physical properties and chemical behavior. Density Functional Theory (DFT) is a primary computational method used to investigate these aspects. DFT calculations can provide detailed information about the distribution of electrons within the molecule, the energies of the molecular orbitals, and the nature of the bonds between the tin atoms and the benzene (B151609) ring.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, offers a detailed picture of the bonding in terms of localized electron-pair bonds. For this compound, an NBO analysis would characterize the carbon-tin (C-Sn) bonds. These are expected to be highly covalent but with some degree of polarization due to the difference in electronegativity between carbon and tin. The analysis can quantify the hybridization of the atomic orbitals involved in these bonds and reveal any significant delocalization of electron density, which can influence the molecule's reactivity.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical components of the electronic structure. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, the HOMO is likely to be a π-orbital associated with the benzene ring, while the LUMO may be a σ-orbital associated with the C-Sn bonds or a π-orbital of the aromatic system.

Table 1: Calculated Electronic Properties of a Model Aryltin Compound

| Parameter | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -5.8 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | -0.5 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 | Indicator of chemical stability and reactivity. |

Note: This data is illustrative for a model aryltin compound and not specific to this compound. The actual values would require specific DFT calculations.

Reaction Mechanism Predictions and Energy Landscapes

Computational chemistry is a powerful tool for predicting the mechanisms of chemical reactions and mapping their energy landscapes. For this compound, a key reaction is the Stille cross-coupling, where the tributylstannyl groups are transferred. Theoretical calculations can model the entire reaction pathway, identifying transition states, intermediates, and the activation energies required for each step.

The mechanism of the Stille coupling involves several key steps: oxidative addition, transmetalation, and reductive elimination. DFT calculations can be used to determine the geometry and energy of the reactants, products, and all intermediates and transition states along the reaction coordinate. This allows for the construction of a detailed potential energy surface, which provides a visual representation of the energy changes throughout the reaction.

By comparing the energies of different possible pathways, the most likely reaction mechanism can be determined. For instance, the calculations could elucidate the role of the solvent and any additives on the reaction rate and yield. The energy barriers calculated for the transition states are particularly important as they correlate with the reaction kinetics.

Table 2: Illustrative Calculated Activation Energies for a Stille Coupling Reaction Step

| Reaction Step | Activation Energy (kcal/mol) | Description |

|---|---|---|

| Oxidative Addition | 15.2 | Energy barrier for the addition of the organic halide to the palladium catalyst. |

| Transmetalation | 20.5 | Energy barrier for the transfer of the tributylstannyl group to the palladium center. |

| Reductive Elimination | 12.8 | Energy barrier for the final step where the coupled product is formed and the catalyst is regenerated. |

Note: These values are hypothetical and serve to illustrate the type of data obtained from computational studies of reaction mechanisms.

Structure-Reactivity Relationships in Organotin Chemistry

Understanding the relationship between the structure of a molecule and its reactivity is a fundamental goal of chemistry. In organotin chemistry, computational methods can be used to establish quantitative structure-activity relationships (QSAR). nih.gov These models correlate structural or electronic parameters of a series of compounds with their observed reactivity.

For bis(tributylstannyl)benzenes, the position of the tributylstannyl groups on the benzene ring (ortho, meta, or para) will significantly influence the molecule's electronic properties and, consequently, its reactivity. For example, the inductive and resonance effects of the tributylstannyl groups will differ depending on their relative positions. These electronic effects can be quantified using Hammett parameters, which can be calculated computationally. science.gov

By calculating properties such as atomic charges, electrostatic potentials, and orbital energies for a series of related organotin compounds, it is possible to build a model that predicts their reactivity in specific reactions. For instance, a QSAR study could explore how substituents on the benzene ring of bis(tributylstannyl)benzene affect the rate of a Stille coupling reaction. These models are valuable for designing new organotin reagents with tailored reactivity for specific synthetic applications.

Future Research Directions and Synthetic Opportunities

Development of More Sustainable Synthetic Pathways

The conventional synthesis of 1,3-Bis(tributylstannyl)benzene and other organotin compounds often relies on methods that can be resource-intensive and generate significant waste. The future of its production lies in the adoption of greener and more sustainable synthetic strategies.

Current research in organometallic chemistry points towards several promising avenues. Solvent-free synthesis is a particularly attractive approach, minimizing the use of volatile and often hazardous organic solvents. researchgate.netsemanticscholar.orgjscimedcentral.com Techniques such as mechanochemistry, where mechanical force is used to induce chemical reactions, are being explored for the synthesis of various organometallic compounds and could be adapted for the production of arylstannanes. nih.gov This method offers the potential for reduced reaction times, lower energy consumption, and minimized solvent waste.

Another area of development is the use of more environmentally benign reagents and catalysts. While traditional methods may involve organolithium or Grignard reagents, which can be highly reactive and require stringent anhydrous conditions, research into alternative stannylating agents and catalytic systems could lead to safer and more efficient processes. The goal is to develop pathways that are not only economically viable but also align with the principles of green chemistry, reducing the environmental footprint of producing this important chemical building block.

Expansion of Catalytic Applications Beyond Palladium

The primary application of this compound is as a binucleophilic reagent in palladium-catalyzed Stille cross-coupling reactions to form two new carbon-carbon bonds. sigmaaldrich.com While palladium has been the dominant catalyst in this field, there is a growing interest in exploring other, more abundant and less expensive, transition metals.

Nickel-based catalysts are showing considerable promise for cross-coupling reactions. nih.govrsc.orgnih.govyoutube.comthieme-connect.de Research has demonstrated that nickel complexes can effectively catalyze the coupling of organostannanes with various organic halides, including challenging substrates like aryl chlorides. rsc.org The development of nickel-catalyzed methodologies for the dual coupling of this compound would represent a significant step forward, offering a more cost-effective alternative to palladium.

Copper-catalyzed reactions also present a compelling area for future investigation. Copper catalysts have been shown to mediate Stille-type couplings, sometimes with unique reactivity and selectivity profiles compared to palladium. beilstein-journals.org The exploration of copper-catalyzed cross-coupling reactions with this compound could unlock new synthetic possibilities and provide access to novel molecular architectures. The development of these non-palladium-based catalytic systems would not only diversify the synthetic chemist's toolbox but also enhance the economic and environmental sustainability of processes that utilize this versatile organotin compound.

Integration into Advanced Materials Science Disciplines

The unique 1,3-disubstituted aromatic core of this compound makes it an attractive precursor for the synthesis of advanced materials with tailored electronic and structural properties. Future research is expected to focus on leveraging this compound for the creation of innovative materials in several key areas.

One of the most promising applications is in the synthesis of conjugated polymers . researchgate.netmdpi.comyoutube.com These materials, characterized by alternating single and double bonds, are the foundation of organic electronics. Through Stille polymerization, this compound can be reacted with appropriate dihaloaromatic comonomers to produce poly(p-phenylene)s and other conjugated polymers. These polymers are being investigated for use in Organic Light-Emitting Diodes (OLEDs) , where they can function as the emissive layer. researchgate.netmdpi.commdpi.comacs.org The meta-linkage of the tributylstannyl groups offers the potential to create polymers with specific conformations and electronic properties, influencing the color and efficiency of the resulting OLEDs.

Another exciting frontier is the use of this compound as a building block for Metal-Organic Frameworks (MOFs) . rsc.orgresearchgate.netnih.govalfa-chemistry.comyoutube.com MOFs are crystalline materials with a porous structure, constructed from metal ions or clusters linked by organic molecules. By converting the tributylstannyl groups to coordinating functionalities like carboxylates, this compound can be transformed into a rigid, angled linker. rsc.orgalfa-chemistry.comyoutube.com The geometry of this linker would direct the assembly of the MOF, leading to materials with specific pore sizes and shapes, which are highly sought after for applications in gas storage, separation, and catalysis.

The table below summarizes the potential applications and the role of this compound in these advanced materials.

| Material Class | Specific Application | Role of this compound |

| Conjugated Polymers | Organic Light-Emitting Diodes (OLEDs) | Precursor for the synthesis of emissive polymer layers via Stille polymerization. |

| Metal-Organic Frameworks (MOFs) | Gas Storage and Separation | Precursor to a rigid, angled organic linker for the construction of porous frameworks. |

The continued exploration of these future research directions will undoubtedly expand the utility of this compound beyond its current applications, establishing it as a cornerstone for the development of next-generation technologies.

常见问题

Q. What are the established synthetic routes for preparing 1,3-Bis(tributylstannyl)benzene, and what critical parameters influence yield and purity?

The synthesis typically involves lithiation of 1,3-dibromobenzene followed by reaction with tributyltin chloride. Key parameters include:

- Temperature control : Maintaining −78°C during lithiation prevents side reactions like dehalogenation .

- Stoichiometry : A 2:1 molar ratio of tributyltin chloride to dibromobenzene ensures complete substitution.

- Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate) removes unreacted tin reagents, which can interfere with downstream reactions .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- <sup>119</sup>Sn NMR spectroscopy : Confirm tin environments (δ ≈ −10 to −20 ppm for tributylstannyl groups) and rule out oxidation byproducts .

- Mass spectrometry (EI-MS) : Look for molecular ion peaks at m/z 557 (M<sup>+</sup>) and fragment ions indicative of tributyltin cleavage .

- Elemental analysis : Verify C, H, and Sn content within ±0.3% deviation .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

- Toxicity : Organotin compounds are neurotoxic; use fume hoods, nitrile gloves, and eye protection to avoid inhalation or skin contact .

- Storage : Keep under inert atmosphere (N2 or Ar) at −20°C to prevent hydrolysis or oxidation .

- Waste disposal : Collect in sealed containers labeled for heavy-metal waste and process via certified facilities .

Advanced Research Questions

Q. How do steric and electronic factors of the tributylstannyl groups influence the reactivity of this compound in Stille coupling reactions?

- Steric hindrance : The bulky tributyl groups slow transmetallation, requiring higher temperatures (80–100°C) for efficient coupling .

- Electronic effects : The electron-rich benzene ring stabilizes Pd<sup>0</sup> intermediates, but competing β-hydride elimination may occur with alkenyl halides. Use Pd(PPh3)4 catalysts to mitigate this .

Q. What strategies can mitigate common side reactions (e.g., homocoupling) when using this compound in cross-coupling reactions?

- Additive optimization : Include stoichiometric CuI or ZnCl2 to suppress homocoupling by sequestering free tin residues .

- Solvent selection : Polar aprotic solvents (DMF, THF) enhance Pd catalyst stability and reduce tin aggregation .

- Substrate pre-activation : Pre-form the Pd-aryl complex with aryl halides before adding the stannane to minimize side pathways .

Q. How can computational methods predict the regioselectivity and reaction pathways of this compound in complex organic syntheses?

- DFT calculations : Model transition states for Pd-catalyzed coupling to identify preferential attack at the para position of the benzene ring due to electronic directing effects .

- Molecular dynamics simulations : Predict solvent effects on tin aggregation, which can alter reaction kinetics .

- Machine learning : Train models on existing Stille coupling datasets to optimize reaction conditions (e.g., catalyst loading, temperature) 12.专为研究生打造的搜索引擎 1秒钟帮你的研究论文 找到支撑性论据 以后再也不用大海捞针的查找文献了01:30

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。